Cerium(3+) neoundecanoate

Description

Significance of Cerium in Lanthanide Coordination Chemistry

Cerium holds a unique position among the elements of the lanthanide series. wikipedia.org Its chemical distinction arises primarily from its ability to exist in two stable oxidation states: the +3 state, which is characteristic of all lanthanides, and a stable +4 state. wikipedia.orgwikipedia.org This dual valency is a dominant feature of cerium's chemistry and is unlike other lanthanides, which are almost exclusively trivalent in aqueous solutions. wikipedia.org

The accessibility of the Ce(III)/Ce(IV) redox couple is fundamental to the element's utility, particularly in catalysis and materials science. researchgate.netfrontiersin.org The stability of each oxidation state is significantly influenced by the coordination environment, including the nature of the ligands and the pH of the system. researchgate.net Anionic oxygen-donor ligands, such as carboxylates, tend to stabilize the Ce(IV) state. researchgate.net This redox activity underpins the unique optical and catalytic properties observed in cerium-based compounds, including metal-organic frameworks (MOFs). rsc.org Furthermore, cerium(III) exhibits ultraviolet absorption bands of relatively high intensity compared to most other lanthanides, a feature attributed to the ease of 4f→5d electron transitions. wikipedia.org

Overview of Carboxylate Ligand Coordination Modes in Lanthanide Systems

Lanthanide ions are characterized by their large ionic radii and, consequently, high and flexible coordination numbers, typically ranging from 7 to 12. As hard acids, they readily form complexes with hard donor atoms, making oxygen-containing ligands like carboxylates particularly suitable for coordination. researchgate.net The carboxylate group (RCOO⁻) is a versatile ligand that can bind to lanthanide ions in numerous ways to satisfy their demanding coordination spheres. researchgate.netub.edu

The coordination modes can range from simple to complex, often resulting in the formation of multinuclear clusters or extended coordination polymers. ub.eduacs.org The difference in the stretching frequencies between the asymmetric (νas) and symmetric (νs) vibrations of the carboxylate group in infrared spectroscopy is often used to infer the coordination mode. nih.gov

Common Carboxylate Coordination Modes with Lanthanide Ions

| Coordination Mode | Description |

| Monodentate (κ¹) | Only one oxygen atom of the carboxylate group is bonded to the metal center. nih.gov |

| Bidentate Chelating (κ²) | Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring. nih.govresearchgate.net |

| Bidentate Bridging (μ₂) | The carboxylate group bridges two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation. acs.orgmdpi.com |

| Tridentate (Chelating-Bridging) | The carboxylate group binds to two metal centers, where it chelates one metal and provides a single atom bridge to the other (μ₂-η²:η¹). rsc.org |

This table illustrates the principal ways carboxylate ligands coordinate to lanthanide metal centers.

Structural and Electronic Characteristics of Neoundecanoate as a Carboxylate Ligand

The neoundecanoate ligand is the conjugate base of neoundecanoic acid, a carboxylic acid with the formula C₁₁H₂₂O₂. A key feature of "neo" isomers is a highly branched alkyl structure. For instance, one isomer of neodecanoic acid, a related compound, is 7,7-dimethyloctanoic acid. nih.gov This branching creates a bulky, sterically demanding ligand.

Historical Development and Current Trends in Cerium(III) Carboxylate Research

The study of cerium's coordination chemistry has been ongoing for many decades. researchgate.net While early work focused on the synthesis and basic characterization of simple salts and complexes, current research has evolved to explore the creation of sophisticated materials with tailored functionalities.

A primary area of modern research is catalysis . The reversible Ce(III)/Ce(IV) redox cycle makes cerium compounds, including carboxylates, effective catalysts for a range of organic transformations. They have been investigated for use in polymerization reactions and as additives in lubricants and fuels. ontosight.aiontosight.ai Recent studies have also highlighted the role of cerium(IV) carboxylate complexes as photocatalysts, for example, in the decarboxylative oxygenation of carboxylic acids through a ligand-to-metal charge-transfer (LMCT) mechanism. nih.gov

Another significant trend is the use of cerium and carboxylate linkers in the construction of Metal-Organic Frameworks (MOFs) . rsc.org Cerium-based MOFs are noted for their often high thermal and chemical stability. The unique properties of cerium, stemming from its dual oxidation states, can be incorporated into these porous materials, leading to applications in gas separation, storage, and heterogeneous catalysis. rsc.org

Research into the luminescent properties of lanthanide carboxylates is also an active field. researchgate.net While many lanthanide complexes are highly luminescent, the interaction of cerium(III) with carboxylates can sometimes lead to fluorescence quenching, a phenomenon that is itself a subject of fundamental study to understand the underlying electron transfer processes. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93920-13-9 |

|---|---|

Molecular Formula |

C33H63CeO6 |

Molecular Weight |

696.0 g/mol |

IUPAC Name |

cerium(3+);8,8-dimethylnonanoate |

InChI |

InChI=1S/3C11H22O2.Ce/c3*1-11(2,3)9-7-5-4-6-8-10(12)13;/h3*4-9H2,1-3H3,(H,12,13);/q;;;+3/p-3 |

InChI Key |

BEZYQDVFLCXQHB-UHFFFAOYSA-K |

Canonical SMILES |

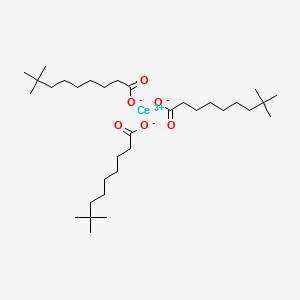

CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ce+3] |

Origin of Product |

United States |

Synthetic Methodologies for Cerium Iii Neoundecanoate Complexes

General Approaches for Lanthanide Carboxylate Synthesis

The synthesis of lanthanide carboxylate complexes can be achieved through several strategic approaches, each offering distinct advantages in terms of product purity, crystallinity, and reaction conditions. These methods are broadly applicable to a range of lanthanide ions and carboxylic acids, including the formation of cerium(III) carboxylates.

Direct Complexation Strategies

Direct complexation, or direct reaction, is a fundamental and straightforward method for the synthesis of lanthanide carboxylates. This approach typically involves the reaction of a lanthanide salt, often a chloride or nitrate (B79036), with a carboxylic acid in a suitable solvent. The driving force for the reaction is the formation of a stable coordination complex between the lanthanide ion and the carboxylate ligand.

The reaction can be represented by the general equation: LnX₃ + 3 RCOOH → Ln(RCOO)₃ + 3 HX (where Ln = Lanthanide, X = anion like Cl⁻ or NO₃⁻, and RCOOH = carboxylic acid)

In the context of cerium(III) neoundecanoate, this would involve reacting a cerium(III) salt, such as cerium(III) chloride (CeCl₃), with neoundecanoic acid. The choice of solvent is crucial and depends on the solubility of the reactants and the desired product. For long-chain carboxylates, non-polar or moderately polar organic solvents are often employed. The reaction may be carried out at room temperature or with heating to facilitate the reaction and improve solubility. The product can then be isolated by precipitation or by removal of the solvent.

One of the key variables in direct complexation is the stoichiometry of the reactants. While a 1:3 molar ratio of lanthanide salt to carboxylic acid is often used, this can be varied to control the formation of different complex species. The presence of a base may also be employed to deprotonate the carboxylic acid, facilitating its coordination to the cerium(III) ion.

Ligand Exchange Reaction Pathways

Ligand exchange, also known as metathesis, is another widely used method for synthesizing lanthanide carboxylates. This pathway involves the reaction of a lanthanide salt with a salt of the desired carboxylic acid. Typically, an alkali metal salt of the carboxylate is used. The reaction proceeds due to the precipitation of an insoluble inorganic salt, which drives the equilibrium towards the formation of the lanthanide carboxylate complex.

A general representation of this reaction is: LnX₃ + 3 M(RCOO) → Ln(RCOO)₃ + 3 MX (where M = alkali metal)

Precipitation-Based Synthesis Techniques for Cerium Species

Precipitation is a common and effective technique for the isolation of cerium carboxylates from a solution. This method relies on the principle of insolubility of the target compound under specific reaction conditions. The synthesis often begins with a solution of a soluble cerium(III) salt, such as cerium(III) nitrate or chloride. A solution of the carboxylate ligand, typically as its sodium or ammonium (B1175870) salt, is then added, leading to the precipitation of the cerium(III) carboxylate.

Key parameters that can be controlled to optimize the precipitation process include:

pH: The pH of the solution can significantly influence the protonation state of the carboxylic acid and the hydrolysis of the cerium(III) ion, thereby affecting the composition and morphology of the precipitate.

Temperature: Temperature can affect the solubility of the reactants and the product, as well as the kinetics of the precipitation process.

Concentration of Reactants: The concentration of the cerium salt and the carboxylate ligand can impact the rate of precipitation and the particle size of the resulting solid.

Stirring Rate: The rate of mixing can influence the homogeneity of the reaction mixture and the morphology of the precipitate.

For instance, cerium oxalate (B1200264), a common precursor for cerium oxide, is synthesized via a precipitation reaction between a cerium(III) salt and oxalic acid or an oxalate salt chemicalbook.com. While specific conditions for cerium(III) neoundecanoate are not detailed in the literature, a similar approach using a soluble cerium(III) salt and a neoundecanoate salt in a suitable solvent would be a viable synthetic route. The inherent instability of some inorganic nanoparticle sols can be addressed by a precipitation-redispersion process involving complexation with polymers google.com.

Hydrothermal and Solvothermal Methods for Cerium Complex Formation

Hydrothermal and solvothermal synthesis are powerful techniques for producing crystalline materials, including lanthanide carboxylate complexes, with well-defined structures and morphologies. These methods involve carrying out the synthesis in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at elevated temperatures and pressures.

Hydrothermal Synthesis: In this method, water is used as the solvent. The high temperature and pressure increase the solubility of the reactants and facilitate the crystallization of the product. This technique is particularly useful for the synthesis of coordination polymers and metal-organic frameworks (MOFs). For example, a one-dimensional cerium(III) coordination polymer was synthesized under hydrothermal conditions using a mixture of polycarboxylic acids daneshyari.comresearchgate.net.

Solvothermal Synthesis: This method is analogous to the hydrothermal method but employs a non-aqueous solvent. The choice of solvent can influence the structure and properties of the final product. Solvothermal synthesis has been successfully used to prepare a variety of lanthanide coordination polymers nih.gov. For cerium(III) neoundecanoate, a non-aqueous solvent would likely be more suitable due to the long, branched alkyl chain of the neoundecanoate ligand. The use of supercritical hydrothermal conditions has also been explored for the synthesis of organically modified cerium oxide nanoparticles from a cerium-carboxylate complex acs.org.

| Method | Solvent | Temperature | Pressure | Key Advantages |

| Hydrothermal | Water | High | High | Promotes crystallization, can produce unique phases |

| Solvothermal | Non-aqueous | High | High | Suitable for non-polar ligands, allows for solvent-tuned structures |

Green Chemistry Principles in Cerium Carboxylate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of inorganic and coordination compounds to reduce environmental impact and improve sustainability. These principles focus on the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

In the context of cerium carboxylate synthesis, green approaches can include:

Use of Water as a Solvent: When feasible, using water instead of organic solvents aligns with green chemistry principles.

Plant-Based Extracts: Plant extracts, which are rich in phytochemicals like carboxylic acids, can serve as both reducing and capping agents in the synthesis of cerium oxide nanoparticles, a related field nih.govmaterialsciencejournal.orgnih.govmdpi.com. This approach could potentially be adapted for the synthesis of cerium carboxylate complexes.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods ftstjournal.comresearchgate.netupdatepublishing.comnih.gov. This technique has been employed for the preparation of ceria nanoparticles and could be applicable to the synthesis of cerium carboxylates.

Solventless Synthesis: In some cases, reactions can be carried out in the absence of a solvent, which eliminates solvent waste.

The application of these green principles can lead to more environmentally friendly and cost-effective methods for the production of cerium(III) neoundecanoate and other cerium carboxylates.

Controlled Synthesis of Cerium(III) Neoundecanoate

While direct synthetic procedures for Cerium(III) neoundecanoate are not extensively documented in publicly available literature, its synthesis can be inferred from the general methods described for other cerium(III) and lanthanide carboxylates, particularly those with long or branched alkyl chains. The "neoundecanoate" ligand is a C11 branched-chain carboxylate, and its synthesis would likely follow similar principles to those of other neocarboxylates, such as neodecanoate.

A probable and controlled synthetic route would be a direct reaction or metathesis (ligand exchange) .

In a hypothetical direct reaction synthesis:

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) could be used as the cerium source. The water of hydration would first need to be removed to prevent hydrolysis reactions, which can be achieved by controlled heating under vacuum orgsyn.org. The anhydrous CeCl₃ would then be reacted with three equivalents of neoundecanoic acid in a non-polar organic solvent like hexane (B92381) or toluene. The reaction might require heating to ensure completion. The byproduct, HCl, would be evolved as a gas or could be neutralized by the addition of a non-coordinating base. The Cerium(III) neoundecanoate product would then be isolated by filtration and removal of the solvent.

In a hypothetical metathesis reaction:

An aqueous solution of a soluble cerium(III) salt, such as cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), could be reacted with a stoichiometric amount of an alkali metal salt of neoundecanoic acid, for example, sodium neoundecanoate. This would lead to the precipitation of Cerium(III) neoundecanoate, which is expected to be insoluble in water due to the long alkyl chain of the ligand. The precipitate would then be collected by filtration, washed with water to remove the sodium nitrate byproduct, and dried.

Control over the reaction conditions in both methods is crucial for obtaining a pure product with the desired properties. Factors such as temperature, reaction time, solvent purity, and the stoichiometry of the reactants would need to be carefully optimized.

| Parameter | Direct Reaction | Metathesis Reaction |

| Cerium Source | Anhydrous Cerium(III) Chloride | Cerium(III) Nitrate Hexahydrate |

| Ligand Source | Neoundecanoic Acid | Sodium Neoundecanoate |

| Solvent | Non-polar organic (e.g., hexane) | Water |

| Byproduct | HCl | Sodium Nitrate |

| Isolation | Filtration, Solvent Evaporation | Precipitation, Filtration |

Optimization of Reaction Parameters: Solvent Systems and pH Influence on Complex Formation

The formation of cerium(III) neoundecanoate is significantly influenced by the choice of solvent and the pH of the reaction medium. While specific studies on cerium(III) neoundecanoate are not extensively detailed in publicly available literature, general principles for the synthesis of cerium(III) carboxylates can be applied.

Solvent Systems: The selection of a suitable solvent system is crucial for ensuring the solubility of reactants and facilitating the precipitation of the final product. For the synthesis of cerium(III) long-chain carboxylates, a common approach involves a biphasic system. google.com An aqueous phase containing the cerium(III) salt and a non-polar organic solvent (e.g., a hydrocarbon) dissolving the neoundecanoic acid can be utilized. This allows for the reaction to occur at the interface, with the resulting cerium(III) neoundecanoate complex preferentially dissolving in the organic phase. The choice of the organic solvent can influence the reaction rate and the morphology of the resulting complex.

pH Influence: The pH of the aqueous phase plays a critical role in the formation of cerium(III) carboxylate complexes. The carboxylate group of neoundecanoic acid is a weak base, and its ability to coordinate with the cerium(III) ion is pH-dependent. An acidic pH would lead to the protonation of the carboxylate group, thereby inhibiting complex formation. Conversely, a sufficiently high pH is required to deprotonate the carboxylic acid, making the carboxylate anion available for coordination with the Ce(III) ion. For the preparation of ceric carboxylates from cerous precursors, a pH of at least 6 is suggested to facilitate the oxidation and complexation. google.com It is reasonable to infer that a similar pH range would be favorable for the formation of the cerium(III) complex without competing hydrolysis of the cerium ion, which becomes significant at higher pH values.

Table 1: Hypothetical Influence of Solvent and pH on Cerium(III) Neoundecanoate Synthesis

| Parameter | Condition | Expected Outcome on Complex Formation |

|---|---|---|

| Solvent System | Aqueous/Organic (Biphasic) | Facilitates reaction at the interface and separation of the product. |

| Polar aprotic (e.g., THF, DMF) | May be suitable for single-phase reactions but can complicate product isolation. | |

| pH of Aqueous Phase | < 4 | Low yield due to protonation of neoundecanoic acid. |

| 5 - 7 | Favorable for complex formation. | |

| > 8 | Potential for competing formation of cerium hydroxides. |

This table is illustrative and based on general principles of carboxylate complex formation, as specific data for cerium(III) neoundecanoate is limited.

Effects of Temperature and Pressure on Crystallization and Morphology

The crystallization and morphology of cerium(III) neoundecanoate are influenced by thermodynamic parameters such as temperature and pressure. While specific data for this compound is scarce, the general effects of these parameters on the crystallization of metal carboxylates can be considered.

Pressure: The effect of pressure on the crystallization of small molecule complexes like cerium(III) neoundecanoate is less commonly studied compared to its effect on polymeric systems. However, pressure can influence the packing of molecules in the crystal lattice and may lead to the formation of different polymorphs with distinct physical properties. For industrial-scale synthesis, pressure might be used to control the boiling point of solvents, thereby allowing for reactions to be carried out at higher temperatures.

Stoichiometric Considerations and Precursor Selection

Stoichiometric Considerations: The stoichiometry of the reaction between the cerium(III) precursor and neoundecanoic acid is fundamental to obtaining the desired product. Based on the +3 oxidation state of cerium and the monoprotic nature of neoundecanoic acid, the expected stoichiometric ratio for the formation of neutral cerium(III) neoundecanoate is 1:3 (Ce:neoundecanoate). This is consistent with the chemical formula for cerium(3+) neodecanoate, C30H57CeO6, which indicates one cerium ion for every three neodecanoate ligands. nih.gov

Precursor Selection: The choice of precursors can significantly impact the reaction conditions and the purity of the final product.

Cerium(III) Precursors: Common cerium(III) precursors include cerium(III) chloride (CeCl3), cerium(III) nitrate (Ce(NO3)3), and cerium(III) carbonate (Ce2(CO3)3). The choice of the anion is important as it can influence the solubility of the precursor and may need to be removed during the purification process. For instance, using cerium(III) chloride might necessitate washing the final product to remove any residual chloride ions.

Neoundecanoate Precursors: Neoundecanoic acid itself can be used in the direct reaction with a basic cerium(III) precursor like cerium(III) carbonate, where the reaction is driven by the release of water and carbon dioxide. Alternatively, a salt of neoundecanoic acid, such as sodium neoundecanoate, can be used in a metathesis reaction with a soluble cerium(III) salt. This method is common for the synthesis of long-chain cerium(III) carboxylates. acs.org

Table 2: Common Precursors for Cerium(III) Neoundecanoate Synthesis

| Cerium(III) Precursor | Neoundecanoate Precursor | Reaction Type |

|---|---|---|

| Cerium(III) Nitrate (Ce(NO3)3) | Sodium Neoundecanoate | Metathesis |

| Cerium(III) Chloride (CeCl3) | Sodium Neoundecanoate | Metathesis |

| Cerium(III) Carbonate (Ce2(CO3)3) | Neoundecanoic Acid | Acid-Base |

Isolation and Purification Techniques for Cerium(III) Neoundecanoate Complexes

Following the synthesis, the cerium(III) neoundecanoate complex must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, or solvent residues.

Isolation: The primary method for isolating the solid cerium(III) neoundecanoate product is typically filtration. If the complex is dissolved in an organic solvent, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product. In a biphasic system, the organic phase containing the product is first separated from the aqueous phase before solvent removal. google.com

Purification: Several techniques can be employed to purify the isolated cerium(III) neoundecanoate.

Washing: The crude product can be washed with appropriate solvents to remove impurities. For example, washing with water can remove any residual inorganic salts from the precursor. Washing with a non-polar solvent in which the complex has low solubility can remove organic impurities.

Recrystallization: This is a common and effective method for purifying solid organic and coordination compounds. The crude cerium(III) neoundecanoate can be dissolved in a suitable hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the complex decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is critical; it should readily dissolve the compound at high temperatures but have low solubility at cooler temperatures.

Solvent Extraction: This technique can be used to separate the desired cerium complex from impurities based on their differential solubilities in two immiscible liquids. mdpi.commdpi.com

The purity of the final product is typically assessed using analytical techniques such as elemental analysis, infrared (IR) spectroscopy to confirm the coordination of the carboxylate group to the cerium ion, and thermal analysis (TGA/DSC) to determine its thermal stability and check for the presence of solvent molecules.

Advanced Characterization and Spectroscopic Analysis of Cerium Iii Neoundecanoate

Spectroscopic Probes for Coordination Environment and Electronic Structure

Spectroscopy offers a powerful, non-destructive lens to probe the immediate environment of the cerium ion and the conformational behavior of the neoundecanoate ligand. Each technique provides unique insights into the electronic and structural properties of the complex.

Infrared and Raman Spectroscopy for Elucidating Carboxylate Coordination Modes

Vibrational spectroscopy is a fundamental tool for determining how the carboxylate group of the neoundecanoate ligand binds to the Cerium(III) center. The key diagnostic features in the infrared (IR) and Raman spectra are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group. researchgate.net The frequency separation between these two bands, denoted as Δν = νₐₛ - νₛ, is highly sensitive to the coordination mode. researchgate.netmdpi.com

Different coordination modes result in distinct Δν values:

Monodentate: The carboxylate binds through a single oxygen atom. This mode typically results in a large separation (Δν > 200 cm⁻¹), greater than that of the ionic sodium salt.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same cerium ion, forming a four-membered ring. This leads to a significantly smaller separation (Δν < 110 cm⁻¹).

Bidentate Bridging: The carboxylate group links two different cerium ions. This mode results in an intermediate separation (Δν ≈ 140-200 cm⁻¹), similar to that of the ionic salt.

By analyzing the positions of these bands in the spectrum of Cerium(III) neoundecanoate, the specific binding fashion of the ligand can be determined, providing insight into the formation of monomeric, dimeric, or polymeric structures. researchgate.netresearchgate.net Raman spectroscopy complements IR by providing information on the C-C skeletal vibrations of the carbon chain, which helps to confirm the ligand's integrity upon coordination. researchgate.netceriumlabs.com

| Coordination Mode | Typical νₐₛ(COO⁻) (cm⁻¹) | Typical νₛ(COO⁻) (cm⁻¹) | Typical Δν (cm⁻¹) | Structural Implication |

|---|---|---|---|---|

| Ionic | ~1560 | ~1415 | ~145 | Reference (e.g., Sodium Salt) |

| Monodentate | 1600 - 1650 | 1380 - 1420 | > 200 | Single Ce-O bond |

| Bidentate Chelating | 1500 - 1550 | 1400 - 1450 | < 110 | Four-membered Ce-O-C-O ring |

| Bidentate Bridging | 1540 - 1580 | 1410 - 1440 | 140 - 200 | Ligand connects two Ce ions |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation and Dynamics

The presence of the paramagnetic Ce(III) ion (4f¹ electronic configuration) profoundly influences the Nuclear Magnetic Resonance (NMR) spectrum of the neoundecanoate ligand. Unlike diamagnetic compounds which have sharp signals in a narrow chemical shift range, the NMR spectra of paramagnetic complexes like Cerium(III) neoundecanoate are characterized by significantly broadened signals and a wide range of chemical shifts. wikipedia.org

The observed paramagnetic shift is a sum of two contributions:

Contact (Fermi) Shift: Results from the delocalization of the unpaired electron spin from the cerium ion through the chemical bonds to the ligand's nuclei. tandfonline.comresearchgate.net Its magnitude decreases rapidly with the number of bonds separating the nucleus from the metal center.

Pseudocontact (Dipolar) Shift: Arises from the through-space interaction between the magnetic moment of the nucleus and the anisotropic magnetic susceptibility of the paramagnetic Ce(III) ion. wikipedia.orgtandfonline.com This shift is dependent on the geometric position of the nucleus relative to the cerium ion (1/r³ dependence), making it a valuable probe for determining the solution structure and conformation of the complex. wikipedia.org

The signals of protons closer to the Ce(III) center experience larger shifts and greater broadening. tandfonline.com By analyzing the direction (upfield or downfield) and magnitude of these shifts, detailed information about the geometry of the complex in solution can be obtained. tandfonline.comacs.org However, the significant line broadening can sometimes preclude the observation of fine scalar coupling. wikipedia.orgnih.gov

| Proton Type (Hypothetical) | Diamagnetic Complex (δ, ppm) | Paramagnetic Ce(III) Complex (δ, ppm) | Observed Shift (Δδ, ppm) | Dominant Shift Contribution |

|---|---|---|---|---|

| α-CH₂ (closest to COO⁻) | 2.2 | +25.5 | +23.3 | Contact & Pseudocontact |

| β-CH₂ | 1.6 | -5.1 | -6.7 | Pseudocontact |

| Terminal CH₃ | 0.9 | +1.2 | +0.3 | Pseudocontact |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Cerium Oxidation State and Electronic Configuration Investigations

X-ray based spectroscopic techniques are definitive methods for confirming the +3 oxidation state of cerium in the neoundecanoate complex.

X-ray Absorption Spectroscopy (XAS): The Ce L₃-edge (probing 2p → 5d transitions) X-ray Absorption Near-Edge Structure (XANES) spectrum is particularly sensitive to the cerium oxidation state. nih.gov Ce(III) compounds exhibit a spectrum with a single, intense peak at the absorption edge. researchgate.net In contrast, Ce(IV) compounds show a characteristic double-peak feature, with the higher energy peak being more intense. researchgate.netresearchgate.net The absence of the characteristic Ce(IV) features in the XANES spectrum of Cerium(III) neoundecanoate would provide unambiguous confirmation of the Ce(III) oxidation state. acs.org

X-ray Photoelectron Spectroscopy (XPS): XPS provides surface-sensitive information about the elemental composition and chemical states. ucl.ac.uk The Ce 3d core level spectrum is complex due to final-state effects and multiplet splitting, but it provides a clear fingerprint of the oxidation state. thermofisher.com The spectrum is typically fitted with multiple peaks corresponding to different final states.

Ce(III): The spectrum is characterized by four main peaks, often labeled V₀, V', U₀, and U'. aip.org

Ce(IV): The spectrum is more complex, showing six peaks labeled V, V'', V''', U, U'', and U'''. The peak labeled U''' at ~917 eV is a unique satellite feature and a definitive indicator of the presence of Ce(IV). thermofisher.comresearchgate.net

Quantitative analysis of the areas of these fitted peaks allows for the determination of the relative concentrations of Ce(III) and Ce(IV) species, confirming the purity of the Ce(III) state in the neoundecanoate complex. aip.orgresearchgate.net

| Technique | Spectral Feature | Indication for Ce(III) | Indication for Ce(IV) |

|---|---|---|---|

| XANES (Ce L₃-edge) | White Line Shape | Single intense peak (~5723 eV) | Double peak feature (~5728 eV and ~5738 eV) |

| XPS (Ce 3d) | Peak Structure | Presence of V' and U' peaks | Presence of U''' satellite peak (~917 eV) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

The UV-Vis absorption spectrum of Cerium(III) neoundecanoate is dominated by transitions involving the single 4f electron of the Ce³⁺ ion. Unlike the f-f transitions of many other lanthanides, which are sharp and weak because they are parity-forbidden, the transitions in Ce(III) are typically broad and intense. researchgate.net This is because they correspond to the parity-allowed 4f¹ → 5d¹ electronic transition. nih.gov

The energy (and thus the wavelength) of these transitions is sensitive to the ligand field environment around the cerium ion. osu.edu Coordination with the neoundecanoate ligand influences the energy levels of the 5d orbitals, causing shifts in the absorption maxima compared to the aquated Ce(III) ion. acs.orgnih.gov The spectrum of a Ce(III) complex typically shows several broad bands in the UV region (200-350 nm). researchgate.netoup.com This sensitivity can be exploited to study the complex formation process in solution by monitoring changes in the absorption spectra upon addition of the ligand to a solution of cerium(III) salt. acs.orgnih.gov

| Species | Typical λₘₐₓ (nm) | Transition | Appearance |

|---|---|---|---|

| [Ce(H₂O)₉]³⁺ | ~250 | 4f¹ → 5d¹ | Broad, intense UV absorption |

| Ce(III)-carboxylate complex | 260 - 350 | 4f¹ → 5d¹ (ligand-field split) | Multiple broad, intense UV bands |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cerium(III) Paramagnetism

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that directly probes species with unpaired electrons. ceric-eric.eu The Ce(III) ion has a 4f¹ electronic configuration, making it a paramagnetic center that is EPR-active, though measurements are typically performed at very low temperatures (e.g., 4.2 K) due to fast spin-lattice relaxation. rsc.orgcore.ac.uk

The EPR spectrum provides information about the local environment of the Ce(III) ion through the g-tensor. For a Ce(III) ion in a site of low symmetry, as is expected in the neoundecanoate complex, the g-tensor is typically highly anisotropic, with three different principal values (gₓ, gᵧ, gₙ). researchgate.net The deviation of these g-values from the free-electron value (gₑ ≈ 2.0023) and the degree of anisotropy provide detailed information about the symmetry of the ligand field and the nature of the electronic ground state of the cerium ion. rsc.orgresearchgate.net The isotropic nature of a g-factor, if observed, would indicate that the ion occupies a site of exact octahedral symmetry, which is rare for lanthanide carboxylates. rsc.org

Structural Elucidation via X-ray Diffraction Methods

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of Cerium(III) neoundecanoate in the solid state. While specific data for the neoundecanoate salt may not be widely available, analysis of related cerium(III) and other lanthanide(III) carboxylate structures reveals common structural motifs. mdpi.comacs.orgpsu.edu

These studies typically show that lanthanide ions exhibit high coordination numbers, commonly 8 or 9, due to their large ionic radii and electrostatic bonding nature. acs.org The coordination geometry around the cerium(III) ion is often a distorted version of a high-symmetry polyhedron, such as a tricapped trigonal prism or a bicapped square antiprism. acs.org

| Parameter | Typical Value / Description | Information Provided |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Basic symmetry of the unit cell |

| Space Group | e.g., P2₁/c, C2/c | Symmetry operations within the crystal |

| Coordination Number | 8, 9 | Number of ligand donor atoms bonded to Ce(III) |

| Coordination Geometry | e.g., Distorted tricapped trigonal prism | Spatial arrangement of ligands around Ce(III) |

| Ce-O Bond Lengths | 2.2 - 2.5 Å | Distance between cerium and oxygen atoms nih.gov |

| Structural Motif | Dimer, 1D Polymer, 2D Layer | Overall connectivity and dimensionality of the structure |

Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For metallo-organic compounds like Cerium(III) neoundecanoate, SC-XRD can reveal critical details regarding the coordination environment of the cerium ion, the bonding modes of the neoundecanoate ligands, and the assembly of individual molecules into larger supramolecular architectures.

Table 1: Representative Crystallographic Data for Lanthanide Carboxylate Complexes This table presents typical data obtained from SC-XRD analysis of related lanthanide carboxylate compounds to illustrate the parameters determined by this technique.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Crystal System | Monoclinic / Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c, C2/c, Pbcn | The space group defines the symmetry elements of the crystal. |

| a (Å) | 10 - 25 | Unit cell dimension along the a-axis. |

| b (Å) | 8 - 20 | Unit cell dimension along the b-axis. |

| c (Å) | 15 - 30 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. |

| β (°) | 90 - 110 | Angle between a and c axes. |

| γ (°) | 90 | Angle between a and b axes. |

| Z | 2, 4, 8 | The number of formula units per unit cell. |

| Coordination Number | 8 - 10 | The number of donor atoms bonded to the central Ce(III) ion. |

Powder X-ray Diffraction for Bulk Phase Identification and Crystallinity Analysis

Studies on similar long-chain cerium carboxylates, such as cerium(III) pentanoate, have shown that these materials can sometimes be poorly crystallized, resulting in broad diffraction peaks rather than sharp, well-defined reflections. dtu.dk The PXRD pattern of a well-crystallized Cerium(III) neoundecanoate sample would be expected to show a series of sharp peaks at specific 2θ angles, corresponding to the various crystal lattice planes. The positions and relative intensities of these peaks can be used to confirm that the desired compound has been synthesized without significant crystalline impurities. researchgate.netresearchgate.net The width of the diffraction peaks can also provide an estimation of the average crystallite size within the powder. iaea.org

Table 2: Representative Powder X-ray Diffraction Peak List This table provides a hypothetical set of diffraction peaks that could be expected for a crystalline sample of Cerium(III) neoundecanoate, based on patterns of similar metal carboxylates.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 5.5 | 16.1 | 100 |

| 8.2 | 10.8 | 45 |

| 11.0 | 8.0 | 60 |

| 16.5 | 5.4 | 30 |

| 22.1 | 4.0 | 55 |

Thermal Analysis Techniques for Decomposition Pathways and Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of Cerium(III) neoundecanoate. researchgate.netnih.gov These methods monitor changes in the physical and chemical properties of a substance as a function of temperature.

Research on analogous long-chain cerium(III) carboxylates, like cerium(III) hexanoate, provides a likely model for the thermal decomposition of Cerium(III) neoundecanoate under an inert atmosphere. dtu.dk The process is typically multi-staged:

Melting: The compound first undergoes an endothermic melting transition at a relatively low temperature. dtu.dk

Formation of an Oxo-carboxylate Intermediate: Following melting, the compound begins to decompose, losing mass in a step that corresponds to the formation of a cerium oxo-carboxylate species (e.g., Ce₂O(RCO₂)₄). dtu.dk This step involves the release of gaseous byproducts, which have been identified as carbon dioxide and a symmetrical ketone (in this case, undecanone). dtu.dk

Decomposition to Oxycarbonate: The oxo-carboxylate intermediate further decomposes at higher temperatures to form cerium oxycarbonate (Ce₂O₂CO₃). dtu.dk

Final Oxidation to Cerium Oxide: The final stage of decomposition involves the breakdown of the oxycarbonate and oxidation of the cerium from the +3 to the +4 state, yielding cerium(IV) oxide (CeO₂) as the final, stable residue. dtu.dkresearchgate.net

Table 3: Predicted Thermal Decomposition Stages of Cerium(III) Neoundecanoate in an Inert Atmosphere Data is extrapolated based on the behavior of similar cerium(III) carboxylates. dtu.dk

| Temperature Range (°C) | Process | Mass Loss (%) | Gaseous Byproducts | Solid Product |

|---|---|---|---|---|

| 100 - 200 | Melting | ~0 | None | Molten Ce(C₁₀H₁₉O₂)₃ |

| 200 - 350 | Initial Decomposition | ~20-25 | CO₂, Ketones | Ce₂O(C₁₀H₁₉O₂)₄ |

| 350 - 400 | Intermediate Decomposition | ~25-30 | CO₂, Ketones | Ce₂O₂CO₃ |

| 400 - 500 | Final Decomposition | ~10-15 | CO₂, CO | CeO₂ |

Microscopic and Morphological Characterization

Microscopic techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to investigate the morphology, particle size, and surface features of Cerium(III) neoundecanoate and its thermal decomposition products. dtu.dkresearchgate.netepa.gov

Table 4: Morphological Characteristics of Cerium Oxide from Carboxylate Precursors

| Technique | Observation | Typical Size Range | Reference |

|---|---|---|---|

| SEM | Aggregates of spherical particles | 100 - 500 nm (aggregates) | researchgate.netmdpi.com |

| TEM | Individual, quasi-spherical nanoparticles | 5 - 50 nm (primary particles) | mdpi.comnih.gov |

Coordination Chemistry and Electronic Structure of Cerium Iii Carboxylates

Investigation of Neoundecanoate Ligand Coordination Modes

The neoundecanoate ligand, as a member of the carboxylate family, can interact with the Cerium(III) center in several distinct ways. These coordination modes are fundamental to the resulting molecular architecture. The large size of lanthanide ions generally leads to high coordination numbers, which are accommodated by the versatile binding capabilities of ligands like carboxylates academie-sciences.fr.

Monodentate, Bidentate, and Bridging Coordination Geometries

Carboxylate ligands are versatile and can adopt various coordination modes, which dictates the structure of the resulting metal-organic frameworks. The primary coordination geometries observed for carboxylate ligands with lanthanide ions, including cerium(III), are monodentate, bidentate (chelation), and bridging.

Monodentate: One oxygen atom of the carboxylate group binds to a single cerium ion.

Bidentate: Both oxygen atoms of the carboxylate group bind to the same cerium ion, forming a chelate ring.

Bridging: The carboxylate group links two or more metal centers. This can occur in several ways, such as the common syn-syn bridging mode.

The specific mode adopted by the neoundecanoate ligand is influenced by factors such as steric bulk and the presence of other ligands in the coordination sphere.

Table 1: Common Coordination Modes of Carboxylate Ligands with Lanthanide Ions

| Coordination Mode | Description | Representation |

| Monodentate | One oxygen atom coordinates to the metal center. | M-O-C-R |

| Bidentate (Chelating) | Both oxygen atoms coordinate to the same metal center. | M(-O)₂C-R |

| Bridging (Syn-Syn) | The carboxylate group bridges two metal centers. | M-O-C(R)-O-M |

Influence of Ligand Steric Hindrance and Electronic Effects on Coordination

The structure of the neoundecanoate ligand, which features a bulky alkyl group, imposes significant steric constraints. This steric hindrance can influence the coordination number of the cerium(III) ion and the preferred coordination geometry of the ligand itself. For instance, increased steric bulk on the carboxylate ligand can favor lower coordination numbers and may prevent the formation of certain polymeric structures by hindering bridging interactions. The introduction of different substituents allows for a wide range of variations in the electronic and steric properties of ligands nih.gov.

Impact of Cerium(III) Ionic Radius on Coordination Number and Geometry, Referencing Lanthanide Contraction

The coordination number and geometry in lanthanide complexes are largely determined by the significant size of the lanthanide ions academie-sciences.fr. Cerium(III) has one of the largest ionic radii among the lanthanides. This large size allows for high coordination numbers, typically ranging from 7 to 10, and sometimes even higher researchgate.netmdpi.com.

This trend is governed by the lanthanide contraction , the phenomenon where the ionic radii of the trivalent lanthanide ions decrease progressively across the series from lanthanum to lutetium wikipedia.org. This contraction is due to the poor shielding of the increasing nuclear charge by the 4f electrons wikipedia.org. As cerium is at the beginning of the series, its relatively large ionic radius of 102 pm (for a 6-coordinate ion) facilitates the accommodation of a greater number of ligand donor atoms in its primary coordination sphere compared to later, smaller lanthanides wikipedia.orgosti.gov. This effect can influence the packing of ligands around the metal center and the resulting molecular geometry, which is often a distorted version of a regular polyhedron academie-sciences.fr.

Table 2: Ionic Radii of Selected Trivalent Lanthanides (6-Coordinate)

| Element | Electron Configuration of Ln³⁺ | Ionic Radius (pm) |

| Lanthanum (La) | [Xe] 4f⁰ | 103 |

| Cerium (Ce) | [Xe] 4f¹ | 102 |

| Neodymium (Nd) | [Xe] 4f³ | 98.3 |

| Gadolinium (Gd) | [Xe] 4f⁷ | 93.8 |

| Lutetium (Lu) | [Xe] 4f¹⁴ | 86.1 |

Data sourced from Wikipedia's entry on Lanthanide Contraction. wikipedia.org

Redox Chemistry of the Ce(III)/Ce(IV) Couple in Carboxylate Ligand Environments

A distinctive feature of cerium among the lanthanides is its accessible and stable +4 oxidation state wikipedia.org. The redox potential of the Ce(III)/Ce(IV) couple is highly sensitive to the coordination environment, including the nature of the carboxylate ligand researchgate.net. The ligand sphere significantly influences the stability of each oxidation state and, consequently, the energy required for the one-electron oxidation process researchgate.netresearchgate.net.

In aqueous media, the standard redox potential for the Ce⁴⁺/Ce³⁺ couple can range from +1.28 V to +1.7 V depending on the acidic medium, demonstrating the strong effect of complexation researchgate.net. In a carboxylate ligand environment, the negatively charged oxygen donors can stabilize the more highly charged Ce(IV) ion, potentially lowering the redox potential compared to aqua ions. However, oxidation of Ce(III) complexes is often accompanied by a significant reorganization of the coordination sphere, including a shortening of the cerium-ligand bonds by about 0.1 Å researchgate.net. This inner-sphere reorganization can create a kinetic barrier to electron transfer researchgate.net. The specific electronic and steric properties of the neoundecanoate ligand would fine-tune the redox potential, balancing the stabilization of the Ce(IV) state against the energetic cost of ligand reorganization. Studies on other Ce(IV) carboxylate complexes have shown that they can undergo photoreduction or thermal decomposition back to Ce(III) species, highlighting the dynamic nature of this redox couple nih.govacs.org.

Factors Governing Redox Potentials and Interconversion Dynamics

The redox potential of the Ce(III)/Ce(IV) couple is a critical parameter that is highly sensitive to the coordination environment of the cerium ion. The standard redox potential varies significantly depending on the solvent and the nature of the complexing ligands present researchgate.net. For instance, in 1 M acidic media, the potential can range from +1.28 V in HCl to +1.74 V in HClO₄ researchgate.netresearchgate.net. This variability is attributed to the different degrees of complexation and stabilization of the Ce(III) and Ce(IV) oxidation states by the anions in solution researchgate.net.

Several key factors influence the redox potentials and the dynamics of interconversion between Ce(III) and Ce(IV) in carboxylate complexes:

Nature of the Ligand: The electron-donating or withdrawing nature of the carboxylate ligand plays a crucial role. Ligands that are good oxygen donors can stabilize the higher +4 oxidation state, thereby lowering the redox potential required for the oxidation of Ce(III) researchgate.net. For example, oxalate (B1200264) has been shown to have a stronger interaction with Ce(III) than acetate, which can be attributed to its ability to form a more stable chelate structure nih.gov. This stronger interaction can modulate the electronic structure of the cerium ion and influence its catalytic activity nih.gov.

Coordination Number and Geometry: Changes in the coordination number and geometry around the cerium ion upon oxidation or reduction significantly impact the redox potential. The Ce³⁺ ion is larger than the Ce⁴⁺ ion, and thus prefers a higher coordination number, typically 8 or 9 acs.orgresearchgate.net. In contrast, Ce⁴⁺ often exhibits lower coordination numbers. This structural rearrangement upon electron transfer contributes to the activation energy of the redox process researchgate.net.

Solvent Effects: The solvent can influence the redox potential by preferentially solvating one of the oxidation states. Furthermore, in aqueous solutions, pH can play a role by affecting the protonation state of the carboxylate ligands and the potential for hydrolysis of the cerium ions.

Formation of Polynuclear Species: In some instances, cerium carboxylates can form polynuclear clusters shepchem.com. The formation of such species can influence the redox properties of the individual cerium centers due to metal-metal interactions or bridging ligand effects.

Table 1: Influence of Ligands on the Redox Potential of the Ce(III)/Ce(IV) Couple

| Ligand/Medium | Redox Potential (V vs. SHE) | Reference |

| 1 M HCl | +1.28 | researchgate.netresearchgate.net |

| 1 M H₂SO₄ | +1.44 | researchgate.net |

| 1 M HNO₃ | +1.61 | researchgate.net |

| 1 M HClO₄ | +1.74 | researchgate.net |

This table illustrates the significant impact of the surrounding chemical environment on the redox potential of cerium.

Mechanistic Pathways of Electron Transfer Involving Cerium(III) Carboxylates

The mechanism of electron transfer in reactions involving cerium(III) carboxylates can proceed through either an inner-sphere or an outer-sphere pathway. The determination of the operative mechanism is crucial for understanding and optimizing applications that rely on the redox chemistry of cerium, such as in catalysis and redox flow batteries researchgate.net.

Outer-Sphere Electron Transfer: In an outer-sphere mechanism, the electron transfer occurs without any change in the primary coordination sphere of the metal ion. The rate of this process is primarily governed by the Franck-Condon principle, which requires the reorganization of the solvent and the ligand framework to reach a suitable transition state geometry before the electron can tunnel. The kinetics of the Ce³⁺/Ce⁴⁺ electron transfer have been suggested to occur via an outer-sphere mechanism under certain conditions, where the electrolyte composition plays a more dominant role than the electrode material researchgate.net.

Inner-Sphere Electron Transfer: An inner-sphere mechanism involves the formation of a bridged complex between the oxidant and the reductant, with a ligand shared in their primary coordination spheres. The electron is then transferred through this bridging ligand. Evidence from EXAFS (Extended X-ray Absorption Fine Structure) studies suggests that a structural change occurs within the first coordination shell of cerium during the Ce³⁺/Ce⁴⁺ redox reaction, which is indicative of an inner-sphere pathway researchgate.netnih.gov. For cerium carboxylates, a carboxylate group could potentially act as the bridging ligand, facilitating the electron transfer.

The interconversion between these pathways can be influenced by the specific carboxylate ligand. Ligands that can effectively bridge the two cerium oxidation states are more likely to promote an inner-sphere mechanism. The kinetics of the Ce(III)/Ce(IV) redox reaction are known to be slow and are significantly affected by the interaction with ligands soton.ac.uk. For instance, in sulfuric acid solutions, the dissimilar ligand bonding of Ce(III) and Ce(IV) with sulfate (B86663) ions, where the ceric ion forms a more stable complex, leads to a shift in the electrode potential and slower reduction kinetics soton.ac.uk.

Table 2: Key Mechanistic Features of Electron Transfer in Cerium Complexes

| Mechanism | Key Characteristics | Implication for Cerium(III) Carboxylates |

| Outer-Sphere | - No change in the primary coordination sphere.- Rate depends on solvent and ligand reorganization. | The bulky neoundecanoate ligand may favor this pathway by sterically hindering the formation of a bridged complex. |

| Inner-Sphere | - Formation of a bridged complex.- Electron transfer through the bridging ligand.- Often accompanied by structural changes in the coordination sphere. | The carboxylate group of neoundecanoate could potentially act as a bridging ligand, facilitating electron transfer. |

Reactivity and Reaction Mechanisms Involving Cerium Iii Neoundecanoate

Catalytic Reaction Pathways and Mechanistic Investigations

The catalytic prowess of cerium compounds is well-established, stemming from their robust redox chemistry. Cerium can efficiently cycle between the +3 and +4 oxidation states, a property that is central to its function in a multitude of catalytic transformations. mdpi.comwikipedia.org Cerium(III) neoundecanoate serves as a key example within this class, with its reactivity patterns providing insight into broader mechanistic principles.

Cerium(III) neoundecanoate and related cerium complexes are versatile catalysts, active in both homogeneous and heterogeneous systems.

Homogeneous Catalysis : In solution, cerium complexes are effective catalysts for various organic transformations. nih.gov The control of the Ce(IV)/Ce(III) redox potential through ligand design is crucial for these applications. nih.govresearchgate.net Cerium catalysts are known to activate molecular oxygen for the oxidation of organic compounds and can be used to generate organic radicals under mild conditions. nih.govresearchgate.net The neoundecanoate ligand can influence the solubility of the cerium ion in nonpolar organic solvents, making it suitable for a range of homogeneous reactions.

Heterogeneous Catalysis : While Cerium(III) neoundecanoate itself is typically used in homogeneous catalysis, it can also serve as a precursor for the synthesis of heterogeneous ceria-based catalysts (CeO₂). Ceria is a cornerstone of heterogeneous oxidation catalysis due to its high oxygen storage capacity and the ability to promote the activity of other metals. mdpi.commdpi.com Ceria-supported catalysts are employed in critical environmental and industrial processes, including automotive exhaust treatment and the oxidation of volatile organic compounds (VOCs). mdpi.commdpi.com The decomposition of Cerium(III) neoundecanoate under controlled thermal conditions can yield highly dispersed ceria nanoparticles with desirable catalytic properties. Furthermore, cerium-based metal-organic frameworks (MOFs) have demonstrated significant efficiency as heterogeneous catalysts in Fenton-like reactions for dye degradation. nih.gov

The table below summarizes the dual catalytic roles of cerium compounds.

| Catalyst Type | System | Role of Cerium | Typical Applications |

| Homogeneous | Solution-phase | Redox cycling Ce(III)/Ce(IV) | Organic synthesis, radical generation nih.govresearchgate.net |

| Heterogeneous | Solid-state (e.g., CeO₂) | Oxygen storage/release, redox promotion | VOC oxidation, exhaust treatment mdpi.commdpi.com |

Identification of Active Sites and Catalytic Cycles

Mechanistic studies have identified the key features of active sites and the steps involved in catalytic cycles for cerium-based systems.

Active Sites : In heterogeneous ceria catalysts, the active sites are often located at the interface between ceria and a supported metal or within the ceria lattice itself. These sites are characterized by the presence of neighboring Ce³⁺ and Ce⁴⁺ ions and oxygen vacancies. mdpi.com This arrangement facilitates the Mars-van Krevelen mechanism, where the substrate is oxidized by lattice oxygen, leading to the reduction of Ce⁴⁺ to Ce³⁺. mdpi.com The resulting oxygen vacancy is then replenished by gas-phase oxygen, reoxidizing Ce³⁺ back to Ce⁴⁺ and completing the cycle. mdpi.com

Catalytic Cycles : For many oxidation reactions, the Mars-van Krevelen mechanism is operative. A simplified representation of this cycle is detailed below.

| Step | Process | Change in Cerium Oxidation State |

| 1 | Adsorption of reactant onto the catalyst surface. | None |

| 2 | Oxidation of the reactant by lattice oxygen (O²⁻). | Ce⁴⁺ → Ce³⁺ |

| 3 | Desorption of the oxidized product. | None |

| 4 | Replenishment of the oxygen vacancy by an oxidant (e.g., O₂). | Ce³⁺ → Ce⁴⁺ |

In homogeneous catalysis, the cycle is often initiated by the oxidation of Ce(III) to a Ce(IV) species. This Ce(IV) complex can then interact with a substrate, often involving the homolysis of a Ce(IV)-ligand bond to generate a radical species that propagates the reaction, ultimately regenerating the Ce(III) catalyst. nih.govresearchgate.net

The ligands coordinated to a metal center are not always passive spectators in a reaction; they can actively participate in the catalytic cycle. This is particularly relevant in the context of redox non-innocent ligands. nih.govcaltech.edu

A redox non-innocent ligand is one that can be reversibly oxidized or reduced, acting as an electron reservoir during a catalytic reaction. caltech.eduresearchgate.net This allows the ligand to accept or donate electrons, modulating the reactivity of the metal center without necessarily changing the metal's formal oxidation state. researchgate.net Such ligands can delocalize electronic charge, stabilizing the metal ion against unfavorable oxidation states during catalysis. researchgate.net

While the neoundecanoate ligand is not a classic redox non-innocent ligand, it actively participates in a crucial process known as ligand-to-metal charge transfer (LMCT). chemrxiv.orgchemrxiv.org In cerium carboxylate complexes, the absorption of energy (e.g., light) can promote an electron from a ligand-based orbital to a metal-based orbital. This results in the transient oxidation of the ligand and the reduction of the metal center (Ce⁴⁺ → Ce³⁺). chemrxiv.orgchemrxiv.org This LMCT process can lead to the homolytic cleavage of the cerium-oxygen bond, generating a carboxyl radical and a Ce(III) species, which is a key step in many photo-catalyzed reactions. nih.govchemrxiv.org

Ligand Exchange and Substitution Reactions in Solution and Solid State

Ligand exchange is a fundamental reaction in the coordination chemistry of Cerium(III) neoundecanoate. In solution, the neoundecanoate ligands can be partially or fully substituted by other incoming ligands, such as solvents, chelating agents, or other functional molecules. This reactivity is harnessed for the synthesis of new cerium complexes with tailored properties. For example, the synthesis of mixed-ligand cerium(III) complexes often involves the reaction of a cerium salt or a simple cerium carboxylate with various multidentate primary and secondary ligands, such as amino acids or oximes. ckthakurcollege.netresearchgate.netjazindia.com The stability of the resulting complexes is often enhanced compared to the parent compounds. ckthakurcollege.netresearchgate.net The principles of ligand substitution are critical for controlling the coordination environment, which in turn dictates the electronic and steric properties of the cerium center, thereby influencing its catalytic activity and photoreactivity. researchgate.net

Formation of Mixed-Metal Complexes with Other Metal Ions

Cerium(III) neoundecanoate can serve as a building block for the construction of mixed-metal complexes and materials. The synthesis of heterometallic coordination compounds can be achieved through one-pot reactions involving a cerium carboxylate precursor and a salt of another metal. For instance, a hexanuclear cerium-oxo cluster has been used as a starting material to react with a cobalt(II) carboxylate complex, yielding a charge-neutral, heterometallic compound with a pentanuclear {Ce(IV)₃Co(III)₂} core. rsc.org Such molecular precursors are of interest for creating precisely defined mixed-metal oxide thin films under mild conditions. rsc.org The formation of these complex structures relies on the ability of carboxylate and other bridging ligands to coordinate to multiple metal centers, creating robust polynuclear frameworks. These mixed-metal systems are of great interest as they can exhibit synergistic catalytic properties not observed in their single-metal constituents.

Photoreactivity and Photoinduced Chemical Transformations

The photoreactivity of cerium complexes, including Cerium(III) neoundecanoate, is a rapidly developing area of interest, particularly for applications in organic synthesis. nih.gov The key to this reactivity lies in the electronic properties of both the Ce(III) and Ce(IV) ions.

The photo-excitation of Ce(IV)-carboxylate complexes via a ligand-to-metal charge transfer (LMCT) process is a well-documented phenomenon. chemrxiv.orgchemrxiv.org Upon absorption of light, an electron is transferred from the carboxylate ligand to the Ce(IV) center, resulting in the formation of a Ce(III) ion and a carboxyl radical. nih.govchemrxiv.org This photoinduced homolysis of the Ce-O bond provides a mild and efficient method for generating carbon-centered radicals, which can then participate in a variety of bond-forming reactions, such as C-H functionalization. chemrxiv.orgrsc.org

Even Ce(III) complexes can be photoactive. The f→d electronic transitions in Ce(III) can be accessed with UV light, generating an excited state that is a potent reducing agent, capable of initiating electron transfer to a suitable substrate. researchgate.net This property allows Ce(III) complexes to act as photocatalysts for a range of reductive transformations. aliyuncs.com The combination of the photo-oxidative potential of the Ce(IV)/LMCT system and the photo-reductive power of excited Ce(III) makes cerium-based systems highly versatile for driving a wide array of chemical transformations with light. nih.govresearchgate.net

Kinetic and Thermodynamic Studies of Cerium(III) Neoundecanoate Reactions

The reactions of Cerium(III) neoundecanoate in solution primarily involve the formation and dissociation of complexes with the neoundecanoate anion. The trivalent cerium ion (Ce³⁺) acts as a Lewis acid, interacting with the carboxylate group of the neoundecanoate, which serves as a Lewis base. nih.gov These interactions are predominantly ionic in nature, a characteristic feature of lanthanide complexes. nih.gov

Thermodynamic Studies: Complex Formation Constants

Thermodynamic studies on the interaction of Ce³⁺ with various carboxylates have been conducted, providing stability constants that quantify the strength of the metal-ligand bond at equilibrium. These constants are crucial for predicting the speciation of Cerium(III) in the presence of neoundecanoate ligands.

Research on the complex formation between hydrated Ce³⁺ and a range of carboxylic acids reveals that the stability of the resulting complexes is influenced by the nature of the carboxylate. nih.govacs.org For monocarboxylic acids, which are structurally analogous to neoundecanoic acid, the complexation can be represented by the following equilibrium:

Ce³⁺ + RCOO⁻ ⇌ [Ce(RCOO)]²⁺

The equilibrium constant for this reaction is the stability constant (K). Studies using absorption and emission spectroscopy have determined the complex-formation constants for Ce³⁺ with several carboxylates. nih.govacs.org While data for neoundecanoate is not specified, the values for other monocarboxylates can provide an order-of-magnitude estimation.

The table below presents the complex-formation constants for Cerium(III) with various monocarboxylate ligands, which can serve as a proxy for estimating the thermodynamic stability of Cerium(III) neoundecanoate.

| Ligand | pH | Kabs (M-1) | Kem (M-1) |

|---|---|---|---|

| Trifluoroacetate | 1.00 | ~ 0 | ~ 0 |

| Monochloroacetate | 2.86 | 4.5 ± 0.1 | 4.7 ± 0.1 |

| Formate | 3.75 | 14.0 ± 0.1 | 14.1 ± 0.1 |

| Acetate | 4.76 | 31.4 ± 0.2 | 31.6 ± 0.1 |

| Propionate | 4.87 | 33.9 ± 0.3 | 34.2 ± 0.2 |

Data sourced from studies on the complex-formation constants between Ce³⁺ and various carboxylic acids in aqueous solutions, determined via absorption (Kabs) and emission (Kem) spectra. nih.govacs.org

The data indicate that the stability of the Cerium(III) carboxylate complexes increases with the basicity (pKa) of the carboxylic acid. nih.gov Given that neoundecanoic acid is a long-chain carboxylic acid with a pKa similar to that of propionic and acetic acids, it is reasonable to infer that the stability constant for Cerium(III) neoundecanoate would be of a similar magnitude.

Further thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of complexation, provide deeper insight into the driving forces of the reaction. For the complexation of lanthanide(III) ions with carboxylates, the process is often characterized by a favorable enthalpy change, indicating an exothermic reaction, and a positive entropy change, driven by the release of water molecules from the hydration sphere of the metal ion upon ligand binding. researchgate.netnih.gov

Kinetic Studies: Ligand Exchange and Reaction Rates

Kinetic studies of lanthanide complexes, including those of Cerium(III), are often characterized by very fast ligand exchange rates. nih.gov The labile nature of the coordination sphere is a direct consequence of the predominantly ionic bonding between the lanthanide ion and the ligands. This means that the formation and dissociation of Cerium(III) neoundecanoate complexes are expected to be rapid, occurring on the timescale of microseconds or even faster.

Direct kinetic data, such as rate constants for the formation of [Ce(neoundecanoate)]²⁺, are not available. However, studies on the kinetics of ligand exchange reactions involving Ce(III) complexes with other ligands, such as aminopolycarboxylates, have been performed. acs.org While these systems are more complex than the simple neoundecanoate complex, they confirm the general trend of high lability for Ce(III) complexes.

The mechanism for the formation of a simple 1:1 complex like Cerium(III) neoundecanoate in aqueous solution is generally considered to be a stepwise process, often described by the Eigen-Wilkins mechanism. This involves the formation of an outer-sphere complex, where the hydrated Ce³⁺ ion and the neoundecanoate anion are associated but separated by their hydration shells, followed by the rate-determining step of water molecule dissociation from the inner coordination sphere of the cerium ion and the subsequent coordination of the carboxylate group.

Applications of Cerium Iii Neoundecanoate in Advanced Materials Science and Catalysis

Catalysis in Organic Transformations

Cerium complexes are promising homogeneous catalysts for various organic transformations under mild conditions. acs.org Their utility often stems from the unique Ce(IV)/Ce(III) redox potential, which can be harnessed for oxidative processes and the generation of organic radicals. acs.org

Oxidative Processes and Organic Radical Generation

The catalytic activity of cerium in oxidative processes is frequently linked to the generation of radicals from organic precursors. Specifically, Cerium(IV) carboxylates have been identified as efficient photocatalysts. nih.govresearchgate.net Upon irradiation with visible light (e.g., blue LEDs), a ligand-to-metal charge transfer (LMCT) can occur within the Ce(IV) carboxylate complex. nih.govscispace.com This process leads to the homolysis of the Ce(IV)-ligand bond, reducing the cerium to Ce(III) and generating a carboxyl radical. acs.orgnih.gov

This catalytic cycle allows for reactions such as the decarboxylative oxygenation of aliphatic carboxylic acids to yield products like aldehydes and ketones. nih.govresearchgate.net The process relies on the in situ formation of the Ce(IV) carboxylate, which then acts as the photoactive species. nih.gov

Table 1: Cerium-Mediated Radical Generation from Carboxylic Acids

| Catalyst Precursor | Substrate | Process | Outcome | Source(s) |

|---|---|---|---|---|

| Ce(OtBu)4 | Aliphatic Carboxylic Acids | Photocatalytic Decarboxylative Oxygenation | Formation of Aldehydes and Ketones | nih.gov |

Specific Organic Reactions Mediated by Cerium(III) Carboxylates

While specific catalytic cycles involving Cerium(III) neoundecanoate are not documented in the provided search results, the broader class of cerium compounds mediates several organic reactions. Cerium complexes are used to activate dioxygen to oxidize organic compounds. acs.org For instance, cerium(IV) compounds like cerium ammonium (B1175870) nitrate (B79036) (CAN) are well-known stoichiometric oxidants, but recent research has focused on developing catalytic systems by controlling the Ce(IV)/Ce(III) couple. acs.org These catalytic applications include various C-C bond-forming reactions. acs.org

Catalysis in Environmental Applications

Cerium-based materials, especially cerium dioxide (CeO₂), are extensively studied and applied as catalysts in environmental remediation due to their high oxygen storage capacity, redox properties, and cost-effectiveness. semanticscholar.orgresearchgate.net

Selective Catalytic Reduction of Nitrogen Oxides (NH₃-SCR)

Cerium oxide-based catalysts are highly effective for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃) as the reducing agent. researchgate.netrsc.org They are particularly valued for their high catalytic activity at low temperatures. researchgate.net The efficiency of CeO₂ in NH₃-SCR is attributed to its ability to facilitate the redox cycle, involving the switch between Ce³⁺ and Ce⁴⁺, which is crucial for the catalytic conversion of NOx. semanticscholar.org The presence of Ce³⁺ enhances the formation of oxygen vacancies, which are active sites for the reaction. semanticscholar.org

To improve thermal stability and performance, ceria is often combined with other metal oxides, such as tungsten (W), molybdenum (Mo), or zirconium (Zr), or supported on materials like titanium dioxide (TiO₂) and zeolites. mdpi.comrsc.orgunicas.it The addition of a second metal can enhance the surface acidity and redox properties of the catalyst, leading to improved NOx conversion over a wider temperature range. unicas.itmdpi.com

Table 2: Performance of Various Cerium-Based NH₃-SCR Catalysts

| Catalyst Composition | Key Feature | Operating Temperature | Source(s) |

|---|---|---|---|

| CeO₂ | Good low-temperature activity | 150-350 °C | asianpubs.org |

| CeO₂/TiO₂ | Good dispersion and high Ce³⁺ ratio | Below 300 °C | rsc.org |

| CeO₂–WO₃ | Enhanced surface acidity and lattice oxygen | 125–450 °C | mdpi.com |

Oxygen Evolution Reactions and Energy Conversion Processes

In the field of energy conversion, cerium-based materials are investigated as electrocatalysts for the oxygen evolution reaction (OER), a key process in water electrolysis for hydrogen production. nih.govworldscientific.com The performance of cerium in OER is linked to its redox chemistry and the presence of oxygen vacancies in ceria, which can act as storage and departure sites for O₂, facilitating the reaction. nih.govchinesechemsoc.org

While pure CeO₂ has poor conductivity, its performance can be significantly enhanced by creating composites with other transition metals (like copper, nickel, or cobalt), doping, or incorporating it into conductive frameworks like metal-organic frameworks (MOFs). nih.govrsc.orgmdpi.com The interaction between cerium and another metal can create synergistic effects, regulating active sites and optimizing the binding energy of reaction intermediates. chinesechemsoc.orgrsc.org For example, incorporating tetravalent cerium (Ce⁴⁺) into copper oxide (CuOₓ) has been shown to greatly improve OER activity. rsc.org

Remediation of Environmental Pollutants (e.g., arsenic removal)

Cerium-based materials are effective sorbents for the removal of environmental pollutants, including heavy metals like arsenic, from water. researchgate.net Cerium(IV) oxide (CeO₂) compositions have demonstrated a high capacity for removing both arsenite (As(III)) and arsenate (As(V)). google.com The mechanism involves adsorption and surface complexation, where the high surface area and reactivity of nanoceria play a crucial role. researchgate.netresearchgate.net

Furthermore, modifying other materials with cerium(III) ions has been shown to significantly boost their arsenic sorption capabilities. For instance, an iron oxide ion exchanger modified with Ce(III) ions showed nearly double the maximum sorption capacity for As(V) compared to the unmodified material. icm.edu.pl Similarly, chemically modified orange waste gels loaded with Ce(III) have been developed as effective biosorbents for both As(III) and As(V). researchgate.net

Investigation of Reactive Oxygen Species (ROS) Scavenging and Antioxidant Properties

Cerium(III) neoundecanoate is a key precursor in the synthesis of cerium oxide nanoparticles (nanoceria), which are renowned for their potent antioxidant and reactive oxygen species (ROS) scavenging capabilities. The therapeutic and catalytic activity of nanoceria stems from its unique ability to cycle between Ce³⁺ and Ce⁴⁺ oxidation states on the nanoparticle surface. This redox couple allows nanoceria to mimic the function of natural antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.

The antioxidant mechanism is intrinsically linked to the ratio of Ce³⁺ to Ce⁴⁺ on the nanoparticle's surface, which can be influenced by the synthesis conditions. The presence of Ce³⁺ sites and oxygen vacancies is crucial for SOD-mimetic activity, where the nanoparticle scavenges superoxide radicals (O₂⁻). In this process, a trivalent cerium ion donates an electron to the superoxide radical, becoming a tetravalent cerium ion. Conversely, the material exhibits catalase-mimetic activity by scavenging hydrogen peroxide (H₂O₂), a process that involves the reduction of Ce⁴⁺ back to Ce³⁺. This regenerative catalytic cycle allows a small amount of nanoceria to neutralize a significant amount of ROS over time.

Research has shown that nanoceria derived from various precursors can significantly reduce oxidative stress in biological models. For instance, studies using human monocytic leukemia cells demonstrated that nanoceria treatment led to a significant reduction in intracellular ROS levels. The ability of cerium(III) neoundecanoate to decompose cleanly into ceria nanoparticles makes it an important compound for producing materials with these advanced antioxidant properties, which are being explored for treating diseases related to oxidative stress and inflammation.

Advanced Materials Synthesis and Functionalization

Cerium(III) neoundecanoate serves as a valuable organometallic precursor for the synthesis of cerium oxide nanoparticles (nanoceria). As a cerium carboxylate, it belongs to a class of compounds that can be thermally decomposed to yield high-purity metal oxide nanoparticles. This method offers significant control over the size, crystallinity, and surface properties of the resulting nanoceria.

The thermal decomposition process typically involves heating the cerium(III) neoundecanoate in a high-boiling point organic solvent, often in the presence of surfactants or capping agents like oleic acid or oleylamine. The long alkyl chain of the neoundecanoate ligand enhances the precursor's solubility in nonpolar solvents, facilitating a homogeneous reaction environment. Upon heating, the precursor decomposes, leading to the nucleation and growth of CeO₂ nanocrystals. The temperature, reaction time, and concentration of surfactants are critical parameters that control the final particle size and morphology, which can range from spheres to cubes and rods. researchgate.net For example, a similar precursor, cerium 2-ethylhexanoate, has been used in flame spray pyrolysis to produce homogeneous nanoceria from a xylene-dissolved solution. rsc.org

Various cerium precursors have been utilized to synthesize nanoceria, each with specific advantages depending on the desired outcome and synthesis technique. The choice of precursor directly impacts the physicochemical properties of the nanoparticles. nih.gov

Table 1: Comparison of Cerium Precursors for Nanoceria Synthesis

| Precursor | Synthesis Method | Typical Particle Size | Key Characteristics |

|---|---|---|---|

| Cerium(III) Neoundecanoate | Thermal Decomposition | 3-15 nm | Good solubility in organic solvents; allows for high-temperature, non-aqueous synthesis. |

| Cerium(III) Nitrate Hexahydrate | Precipitation, Hydrothermal | 3-50 nm | Highly common, water-soluble precursor used in a wide variety of low-temperature methods. nih.govmdpi.com |

| Cerium(III) Acetate | Sol-Gel, Pyrolysis | 5-30 nm | Used in both aqueous and non-aqueous systems; thermal decomposition starts at a higher temperature than nitrate. d-nb.inforesearchgate.net |

| Cerium(III) Carbonate | Decomposition, Hydrothermal | 20-60 nm | Often used as an intermediate in precipitation methods; decomposes to oxide upon calcination. nih.gov |

| Cerium(III) Oxalate (B1200264) | Thermal Decomposition | >20 nm | Decomposes at relatively high temperatures to form crystalline ceria. rsc.org |

Cerium(III) neoundecanoate is a suitable candidate for the doping and surface modification of various functional materials. Its organometallic nature allows it to be used as a source of cerium atoms for incorporation into host material lattices or for creating thin surface layers. Doping materials with cerium can introduce or enhance properties such as ionic conductivity, catalytic activity, and luminescence. mdpi.com